Differential hNav1.8 Inhibitory Activity Compared to Polychlorinated Analogs
In a direct comparison within a picolinamide series, N-(2-chlorophenyl)picolinamide exhibited negligible inhibition of the human Nav1.8 voltage-gated sodium channel (IC50 > 32 µM), while the 2,3,5-trichlorophenyl analog demonstrated potent inhibition with an IC50 of 2.6 µM [1]. This represents a greater than 12-fold difference in potency, highlighting the critical role of aryl polychlorination for Nav1.8 activity.
| Evidence Dimension | hNav1.8 inhibition (IC50) |
|---|---|
| Target Compound Data | >32 µM |
| Comparator Or Baseline | 2,3,5-Trichlorophenyl picolinamide analog: 2.6 µM |
| Quantified Difference | >12-fold ( >29.4 µM difference) |
| Conditions | VSP-FRET assay in HEK293 cells expressing hNav1.8; data from at least three independent test runs. |
Why This Matters
This data is crucial for users screening for Nav1.8 modulators, as it confirms this specific compound is an inactive negative control for this target, preventing misinterpretation in selectivity panels.
- [1] Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS Med. Chem. Lett. 2015, 6, 6, 650–654. Table 2. DOI: 10.1021/acsmedchemlett.5b00059. View Source
